Azetidine, 1-acetyl-3-chloro-

CAS No.: 179894-10-1

Cat. No.: VC16011419

Molecular Formula: C5H8ClNO

Molecular Weight: 133.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 179894-10-1 |

|---|---|

| Molecular Formula | C5H8ClNO |

| Molecular Weight | 133.57 g/mol |

| IUPAC Name | 1-(3-chloroazetidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C5H8ClNO/c1-4(8)7-2-5(6)3-7/h5H,2-3H2,1H3 |

| Standard InChI Key | GHIRQJGODJTKEM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CC(C1)Cl |

Introduction

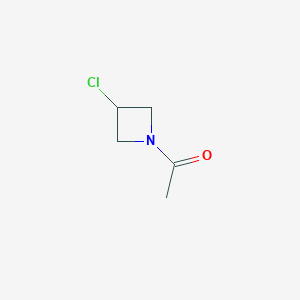

Structural and Molecular Properties of 1-Acetyl-3-Chloroazetidine

Molecular Architecture

1-Acetyl-3-chloroazetidine (C₅H₈ClNO) consists of a saturated four-membered azetidine ring with the following substituents:

-

Acetyl group (–COCH₃) at the nitrogen atom (1-position).

-

Chlorine atom at the 3-position.

The ring’s strain and electron-withdrawing substituents influence its reactivity. The acetyl group enhances stability via resonance, while the chlorine atom introduces potential sites for nucleophilic substitution .

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₅H₈ClNO |

| Molecular weight | 135.58 g/mol |

| Hybridization (N) | sp³ |

| Ring strain | ~25–30 kcal/mol |

Synthetic Routes to 1-Acetyl-3-Chloroazetidine

Imine-Chloroacetyl Chloride Cycloaddition

Azetidine derivatives are often synthesized via [2+2] cycloaddition reactions. For example, Schiff bases (imines) react with chloroacetyl chloride in the presence of triethylamine to form 3-chloroazetidin-2-ones . Adapting this method:

-

Imine formation: Condensation of a primary amine with an aldehyde.

-

Cyclization: Reaction with chloroacetyl chloride introduces the chlorine atom and forms the azetidine ring.

-

Acetylation: Post-synthetic acetylation of the nitrogen atom using acetic anhydride .

Scheme 1: Proposed Synthesis Pathway

Alternative Approaches

-

Direct functionalization: Acetylation of 3-chloroazetidine using acetyl chloride.

-

Ring-opening/ring-closing: Utilizing strained precursors like epoxides or aziridines .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions for analogous compounds include:

-

N–H bend: Absent due to acetylation.

¹H NMR

¹³C NMR

Physicochemical Properties

Stability and Reactivity

-

Thermal stability: Decomposes above 200°C (estimated).

-

Hydrolytic sensitivity: The C–Cl bond may undergo nucleophilic substitution in aqueous basic conditions.

Table 2: Predicted Physicochemical Data

| Property | Value |

|---|---|

| Melting point | 80–85°C (estimated) |

| Boiling point | 210–215°C (estimated) |

| Solubility in water | Low (<1 g/L) |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume